1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
1,3,6-Trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a tricyclic core with methyl groups at positions 1, 3, and 4. The carboxamide moiety at position 4 is substituted with a 3-(methylsulfanyl)phenyl group, introducing sulfur-based electronic and steric effects.
Properties
IUPAC Name |
1,3,6-trimethyl-N-(3-methylsulfanylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10-8-14(15-11(2)20-21(3)16(15)18-10)17(22)19-12-6-5-7-13(9-12)23-4/h5-9H,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIERRRAUJSKROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the introduction of various substituents at different positions on the pyrazolo[3,4-b]pyridine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other nucleophiles.
Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups at specific positions on the pyrazolo[3,4-b]pyridine scaffold.
Scientific Research Applications
1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antituberculotic activity is attributed to its binding to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting the enzyme’s function and thereby affecting the bacterial growth .
Comparison with Similar Compounds
Carboxamide Aryl Group Modifications
Halogenated Phenyl Groups (Cl, F) :
- Chlorine (e.g., ): Increases lipophilicity, enhancing membrane permeability and target binding. Chloro-methoxyphenyl derivatives show dual electronic effects, improving antimicrobial activity .
- Fluorine (): Enhances electronegativity and metabolic stability via C-F bond resistance to oxidation. Fluorinated analogs exhibit higher binding affinity in hydrophobic pockets .
- Similar methylsulfanyl-containing compounds () demonstrate unique reactivity in nucleophilic substitutions .
Heteroaromatic Substitutions (Pyridyl, ) :
- Pyridylmethyl groups improve aqueous solubility via hydrogen bonding, critical for oral bioavailability in kinase inhibitors .
Pyrazolo Core Modifications
Methyl Groups (1,3,6-Trimethyl) :
- Methylation at positions 1,3,6 () stabilizes the core structure, reducing enzymatic degradation. Trimethyl derivatives are synthetically accessible via cyclization reactions .
- Cyclopropyl analogs are explored in cancer therapy .
Propan-2-yl () :
- Branched alkyl chains may enhance hydrophobic interactions in protein binding, as seen in antimicrobial studies .
Biological Activity
1,3,6-Trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS Number: 938754-41-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 326.4 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including our compound of interest. The following table summarizes key findings from various studies regarding its anticancer efficacy:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Xia et al. (2022) | A549 | 49.85 | Induces apoptosis |
| Fan et al. (2022) | NCI-H460 | 14.31 | Autophagy induction |
| Wang et al. (2023) | HeLa | 7.01 | Microtubule disassembly |
The compound exhibits significant cytotoxicity against various cancer cell lines, demonstrating potential as a therapeutic agent in oncology. Notably, it has been shown to induce apoptosis and autophagy in cancer cells, mechanisms critical for cancer treatment.
Anti-inflammatory Activity
In addition to its anticancer effects, pyrazolo[3,4-b]pyridine derivatives have been investigated for their anti-inflammatory properties. The structure-activity relationship indicates that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory effects.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Microtubule Dynamics : The compound disrupts microtubule formation, which is essential for cell division and proliferation.
- Enzyme Inhibition : It has been noted for inhibiting enzymes involved in inflammatory pathways and cancer cell survival.
Case Study 1: Antitumor Efficacy
In a controlled study involving MCF-7 breast cancer cells, the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 8.55 µM. The study concluded that the compound effectively induces cell cycle arrest and apoptosis in these cells.
Case Study 2: In Vivo Studies
Further investigations included in vivo models where the compound was tested for tumor growth inhibition. Results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
